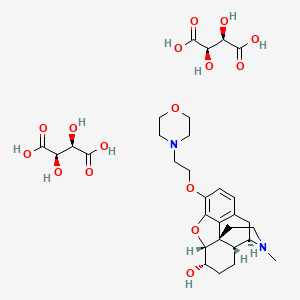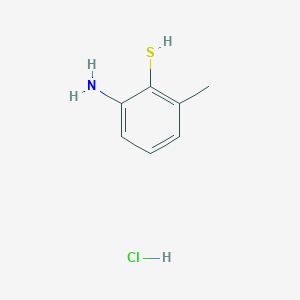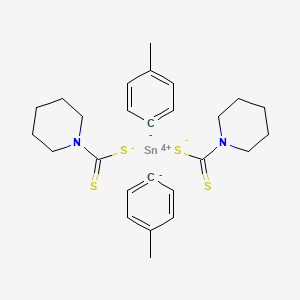
Di(p-tolyl)tin bis(piperidine dithiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(p-tolyl)tin bis(piperidine dithiocarbamate) is a coordination compound that belongs to the class of organotin dithiocarbamates These compounds are characterized by the presence of tin atoms coordinated to dithiocarbamate ligands, which are sulfur-containing ligands derived from dithiocarbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di(p-tolyl)tin bis(piperidine dithiocarbamate) typically involves the reaction of di(p-tolyl)tin dichloride with ammonium piperidine dithiocarbamate. The reaction is carried out in a suitable solvent, such as dichloromethane, under stirring conditions. The general reaction can be represented as follows:
Di(p-tolyl)tin dichloride+Ammonium piperidine dithiocarbamate→Di(p-tolyl)tin bis(piperidine dithiocarbamate)+Ammonium chloride
The reaction mixture is stirred for several hours at room temperature, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for di(p-tolyl)tin bis(piperidine dithiocarbamate) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and stirring time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di(p-tolyl)tin bis(piperidine dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of a suitable base, such as triethylamine, under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Applications De Recherche Scientifique
Di(p-tolyl)tin bis(piperidine dithiocarbamate) has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its stabilizing properties
Mécanisme D'action
The mechanism of action of di(p-tolyl)tin bis(piperidine dithiocarbamate) involves its ability to chelate metal ions and interact with thiol groups in proteins. This interaction can inhibit the activity of metal-dependent enzymes and disrupt cellular processes. The compound’s high reactivity with thiol groups makes it effective in targeting specific molecular pathways, such as those involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyldithiocarbamate: Known for its use in medicine as an alcohol deterrent and its potential anticancer properties.
Zineb: A dithiocarbamate fungicide used in agriculture.
Thiram: Another dithiocarbamate fungicide with applications in agriculture and industry.
Uniqueness
Di(p-tolyl)tin bis(piperidine dithiocarbamate) is unique due to its specific coordination environment and the presence of p-tolyl groups, which can influence its reactivity and stability.
Propriétés
Numéro CAS |
76448-33-4 |
|---|---|
Formule moléculaire |
C26H34N2S4Sn |
Poids moléculaire |
621.5 g/mol |
Nom IUPAC |
methylbenzene;piperidine-1-carbodithioate;tin(4+) |
InChI |
InChI=1S/2C7H7.2C6H11NS2.Sn/c2*1-7-5-3-2-4-6-7;2*8-6(9)7-4-2-1-3-5-7;/h2*3-6H,1H3;2*1-5H2,(H,8,9);/q2*-1;;;+4/p-2 |
Clé InChI |
QETIDTZEGFHXGX-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
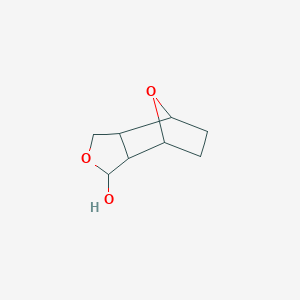
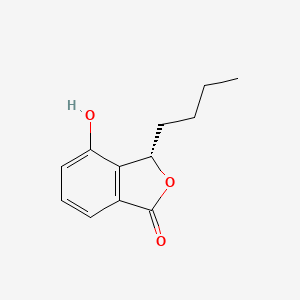

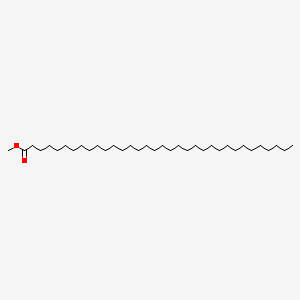
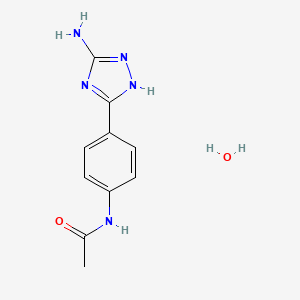
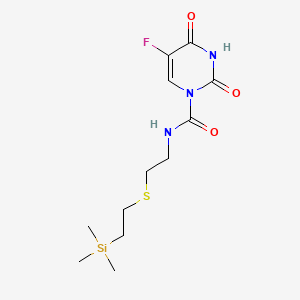
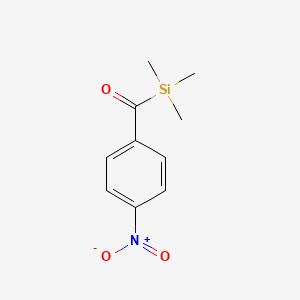

![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
